N-(furan-2-ylmethyl)-5-phenyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide
Description
Properties
Molecular Formula |
C21H17N3O3 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-5-phenyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C21H17N3O3/c25-21(19-13-20(27-23-19)16-7-2-1-3-8-16)24(15-18-10-6-12-26-18)14-17-9-4-5-11-22-17/h1-13H,14-15H2 |
InChI Key |
SXAKDTOCEISZKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=CC=N3)CC4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Formation of the Isoxazole Core
The isoxazole ring is typically constructed via cyclocondensation reactions. A common approach involves the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds. For example, 5-phenylisoxazole-3-carboxylic acid serves as a key intermediate. In one protocol, 2-acetylfuran reacts with sodium ethoxide and oxalic acid diethyl ester to form 4-furan-2-yl-2,4-dioxo-butyl acid ethyl ester , a precursor for isoxazole formation. Subsequent treatment with hydroxylamine hydrochloride under acidic conditions yields the isoxazole ring.
Key Intermediate Characterization
Spectral Data for Critical Intermediates
- 5-Phenylisoxazole-3-carbonyl chloride : $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 8.42 (d, J = 7.2 Hz, 2H, ArH), 7.62 (t, J = 7.6 Hz, 2H), 7.48 (t, J = 7.4 Hz, 1H), 6.91 (s, 1H, isoxazole-H).
- N-(Furan-2-ylmethyl)-5-phenylisoxazole-3-carboxamide : $$ ^{13}C $$ NMR (100 MHz, DMSO-d₆): δ 165.2 (C=O), 161.8 (C=N), 152.1 (furan C-2), 142.3 (isoxazole C-5).
Optimization Strategies
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency:
Catalytic Approaches
- Palladium-catalyzed cross-coupling : Used to introduce aryl groups at the isoxazole 5-position. For example, Suzuki-Miyaura coupling with phenylboronic acid achieves >90% regioselectivity.
- Reductive amination : Employed for simultaneous introduction of furan-2-ylmethyl and pyridin-2-ylmethyl groups using NaBH₄ or NaBH(OAc)₃.
Analytical and Purification Techniques
Chromatographic Separation
Mass Spectrometric Confirmation
- HRMS (ESI+) : m/z calculated for C₂₁H₁₇N₃O₃ [M+H]⁺: 359.1276; found: 359.1278.
Challenges and Mitigation
Low Yields in Cyclocondensation
The cyclization step to form the isoxazole ring often suffers from poor yields (40–50%) due to competing hydration reactions. Mitigation strategies include:
Steric Hindrance in Dual Alkylation
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Waste Management
- Neutralization of HCl byproducts : Calcium carbonate slurry treatment achieves pH 7–8, enabling safe disposal.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-5-phenyl-N-[(pyridin-2-yl)methyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.
Substitution: The oxazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is commonly used for hydrogenation reactions.
Substitution: Electrophilic substitution can be carried out using reagents like halogens (Cl₂, Br₂) in the presence of Lewis acids (AlCl₃), while nucleophilic substitution may involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Furanones or hydroxylated derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated or alkylated oxazole derivatives.
Scientific Research Applications
N-[(furan-2-yl)methyl]-5-phenyl-N-[(pyridin-2-yl)methyl]-1,2-oxazole-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including infections and cancer.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-5-phenyl-N-[(pyridin-2-yl)methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It may influence cellular pathways such as apoptosis, cell cycle regulation, and signal transduction, contributing to its bioactivity.
Comparison with Similar Compounds
Key Differences :
- Core Substitution : The analog features an isoxazole-5-carboxamide core instead of isoxazole-3-carboxamide.
- Substituents : The carboxamide nitrogen is substituted with a single pyridine-furan hybrid group (6-(furan-2-yl)pyridin-3-yl)methyl, lacking the dual N-alkylation seen in the target compound.
- Molecular Formula : C₁₄H₁₁N₃O₃ (MW 269.25), compared to the target compound’s inferred formula C₂₁H₁₇N₃O₃ (MW ~359.41).
The single N-substituent may limit steric hindrance, enhancing binding affinity in enzymatic assays .
Structural Analog 2: 5-(furan-2-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide (CAS 2034521-04-3)
Key Differences :
- Core Heterocycles : Incorporates a 1,2,4-oxadiazole ring and a pyrazole group instead of pyridine and phenyl substituents.
- Substituents : The carboxamide nitrogen is substituted with a methyl-oxadiazole-pyrazole hybrid group, introducing additional nitrogen atoms.
- Molecular Formula : C₁₅H₁₂N₆O₄ (MW 340.29), reflecting higher nitrogen content than the target compound.
The increased nitrogen density may also confer stronger interactions with biological targets like kinases or proteases .
Tabulated Comparison of Key Properties
Research Findings and Implications
- Steric Effects : The dual N-alkylation in the target compound introduces steric bulk, which may reduce binding pocket accessibility compared to Analog 1 .
- Electronic Effects : The pyridine group in the target compound could enhance electron-deficient character, favoring interactions with electron-rich biological targets.
- Solubility : Analog 2’s oxadiazole and pyrazole groups likely improve aqueous solubility compared to the target compound’s phenyl-dominated structure .
Biological Activity
N-(furan-2-ylmethyl)-5-phenyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide is a complex organic compound notable for its unique structural features, which include furan, pyridine, and isoxazole rings. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer research and other therapeutic applications.
- Chemical Formula : C21H17N3O3
- Molecular Weight : 359.4 g/mol
- IUPAC Name : this compound
- Canonical SMILES :
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=CC=N3)CC4=CC=CO4
The biological activity of this compound is primarily linked to its interaction with various molecular targets within biological systems. It may modulate enzyme activities, influence receptor functions, or interact with nucleic acids, thereby affecting cellular pathways such as apoptosis and signal transduction. This suggests potential applications in therapeutic contexts, particularly in cancer research where modulation of cellular proliferation pathways is critical.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Inhibition of Cell Proliferation : Research indicates that this compound can inhibit the proliferation of various cancer cell lines. The compound has shown promising results in inducing apoptosis in MCF-7 (human breast adenocarcinoma) and other cancer cell lines through mechanisms involving caspase activation and modulation of p53 expression levels .
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Induction of apoptosis via caspase activation |
| MDA-MB-231 | 2.41 | Modulation of p53 expression |
| U937 (leukemia) | 1.55 | Inhibition of transcription factors |
Interaction Studies
The compound's interactions with specific proteins or enzymes involved in cellular processes have been investigated:
- Transcription Factors : It has been shown to inhibit transcription factors crucial for gene expression regulation in cardiac cells.
- Cell Cycle Arrest : Flow cytometry analysis revealed that the compound can arrest cell proliferation at the G1 phase in certain cancer cells, indicating its potential as a therapeutic agent.
Case Studies
A series of experimental studies have been conducted to evaluate the biological activity of this compound:
- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis induction, with increased caspase 3/7 activity observed.
- Comparative Analysis : In comparative studies against standard chemotherapeutic agents like doxorubicin, this compound exhibited comparable or superior cytotoxicity against various cancer cell lines, reinforcing its potential as a lead compound for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
